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molecular formula C6H6KO5S B1260340 Potassium 2,5-dihydroxybenzenesulfonate CAS No. 21799-87-1

Potassium 2,5-dihydroxybenzenesulfonate

Cat. No. B1260340
M. Wt: 229.27 g/mol
InChI Key: WHUCYROEYGJKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227928B2

Procedure details

Hydroquinone (20 g, 0.1816 mol) and n-heptane (60 mL) was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 17.8 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. The temperature was slowly raised to 50-60° C. then stirred for 3-8 h. The reaction mass was then cooled to 25-35° C., n-heptane was decanted and ethyl acetate (200 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (36.4 g, 0.1996 mol) in ethyl acetate (200 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 40 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
potassium 2-ethylhexanoate
Quantity
36.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
2,5-dihydroxybenzenesulfonic acid potassium salt

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].CCCCCCC.[S:16](=O)(=[O:19])([OH:18])[OH:17].C(C(CCCC)C([O-])=O)C.[K+:31]>C(OCC)(=O)C>[K+:31].[OH:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[S:16]([O-:19])(=[O:18])=[O:17] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
potassium 2-ethylhexanoate
Quantity
36.4 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly raised to 50-60° C.
STIRRING
Type
STIRRING
Details
then stirred for 3-8 h
Duration
5.5 (± 2.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was then cooled to 25-35° C.
CUSTOM
Type
CUSTOM
Details
n-heptane was decanted
ADDITION
Type
ADDITION
Details
ethyl acetate (200 mL) added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The reaction was further stirred for an hour
CUSTOM
Type
CUSTOM
Details
The precipitated crude solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
2,5-dihydroxybenzenesulfonic acid potassium salt
Type
product
Smiles
[K+].OC1=C(C=C(C=C1)O)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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